molecular formula C13H15N5O16P3-5 B1263152 3-ADP-2-phosphoglycerate

3-ADP-2-phosphoglycerate

Cat. No. B1263152
M. Wt: 590.2 g/mol
InChI Key: FNEVPPRBJBZTAF-MDSCUQPFSA-I
Attention: For research use only. Not for human or veterinary use.
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Description

3-ADP-2-phosphoglycerate(5-) is an organophosphate oxoanion arising from deprotonation of the phosphate OH and carboxy groups of 3-ADP-2-phosphoglyceric acid;  major species at pH 7.3. It is an organophosphate oxoanion and a monocarboxylic acid anion. It is a conjugate base of a 3-ADP-2-phosphoglyceric acid.

Scientific Research Applications

Enzymatic Regulation and Function

3-ADP-2-phosphoglycerate is closely related to the enzyme ADP-glucose pyrophosphorylase (AGPase), which plays a pivotal role in the synthesis of glycogen in bacteria and starch in plants. The enzyme's regulatory properties vary significantly between different tissues and organisms. For instance, in wheat endosperm, AGPase shows distinctive regulatory properties, being insensitive to activation by 3-phosphoglycerate, a common activator in photosynthetic tissues. Instead, it is inhibited by orthophosphate, ADP, and fructose-1,6-bisphosphate, with these inhibitory actions reversed by 3-phosphoglycerate and fructose-6-phosphate, suggesting a unique regulation mechanism in non-photosynthetic tissues (Gomez-Casati & Iglesias, 2014).

Another study on the potato tuber AGPase highlighted the enzyme's activation mechanism, where two conserved residues were found crucial for allosteric activation. This finding suggests a complex regulation involving specific amino acid residues that could be targets for modifying enzyme activity (Figueroa et al., 2013).

Evolutionary Perspectives

Research on the enzyme family to which AGPase belongs has revealed an ancestral and widespread promiscuity in its activation by various metabolites, including 3-phosphoglycerate. This promiscuity seems to be an efficient evolutionary mechanism, accommodating the enzyme's regulation to different metabolic needs across diverse organisms (Kuhn et al., 2013).

Metabolic Integration and Regulation

Phosphoglycerate kinase 1 (PGK1), another enzyme closely related to the metabolic processes involving 3-phosphoglycerate, plays a critical role in glycolysis and is involved in numerous cellular processes beyond energy metabolism. Studies have shown that PGK1 is acetylated at specific lysine residues, which modulates its activity and is regulated by insulin and the mTOR pathway, highlighting a complex regulatory network integrating metabolic pathways with cellular signaling (Wang et al., 2015).

properties

Molecular Formula

C13H15N5O16P3-5

Molecular Weight

590.2 g/mol

IUPAC Name

3-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-2-phosphonatooxypropanoate

InChI

InChI=1S/C13H20N5O16P3/c14-10-7-11(16-3-15-10)18(4-17-7)12-9(20)8(19)5(32-12)1-30-36(26,27)34-37(28,29)31-2-6(13(21)22)33-35(23,24)25/h3-6,8-9,12,19-20H,1-2H2,(H,21,22)(H,26,27)(H,28,29)(H2,14,15,16)(H2,23,24,25)/p-5/t5-,6?,8-,9-,12-/m1/s1

InChI Key

FNEVPPRBJBZTAF-MDSCUQPFSA-I

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OCC(C(=O)[O-])OP(=O)([O-])[O-])O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OCC(C(=O)[O-])OP(=O)([O-])[O-])O)O)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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